molecular formula C6H7N3O3 B14923781 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone

1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone

Cat. No.: B14923781
M. Wt: 169.14 g/mol
InChI Key: KDWDARZONWOBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a nitro group

Chemical Reactions Analysis

1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted pyrazoles .

Scientific Research Applications

1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

1-(1-methyl-5-nitropyrazol-3-yl)ethanone

InChI

InChI=1S/C6H7N3O3/c1-4(10)5-3-6(9(11)12)8(2)7-5/h3H,1-2H3

InChI Key

KDWDARZONWOBGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=C1)[N+](=O)[O-])C

Origin of Product

United States

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